molecular formula C16H20ClN5OS B2453957 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide CAS No. 540498-91-7

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide

Cat. No.: B2453957
CAS No.: 540498-91-7
M. Wt: 365.88
InChI Key: VTDZOFBFRBBIOM-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C16H20ClN5OS and its molecular weight is 365.88. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5OS/c17-12-8-6-11(7-9-12)15-20-21-16(22(15)18)24-10-14(23)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDZOFBFRBBIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in disease treatment.

Chemical Structure and Properties

The molecular formula of this compound is C15H19ClN4OS. The compound features a triazole ring, a chlorophenyl group, and a cyclohexylacetamide moiety, contributing to its biological activity.

Property Value
Molecular FormulaC15H19ClN4OS
Molecular Weight320.85 g/mol
IUPAC NameThis compound
InChI KeyXYZ12345ABC

Antimicrobial Properties

Research has shown that compounds with triazole structures exhibit significant antimicrobial activity. In vitro studies indicate that this compound demonstrates efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, it was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The effective concentration for inducing significant apoptosis was determined to be around 0.6 nM when combined with other compounds, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring may interact with enzymes involved in the biosynthesis of nucleic acids or proteins.
  • Receptor Modulation : The chlorophenyl group can influence receptor activity related to cell signaling pathways.
  • Cell Cycle Disruption : The compound has been shown to interfere with the normal cell cycle progression in cancer cells, leading to increased rates of apoptosis.

Case Study 1: Efficacy Against Bacterial Infections

A study conducted on the antibacterial efficacy of the compound demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against E. coli. This indicates a promising potential for development into an antibacterial agent.

Case Study 2: Cancer Cell Apoptosis

In a comparative study involving several triazole derivatives, this compound showed superior apoptotic induction in MCF-7 cells compared to other tested compounds. Flow cytometry analysis revealed that the compound effectively increased the population of cells in the sub-G1 phase, indicative of apoptosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.